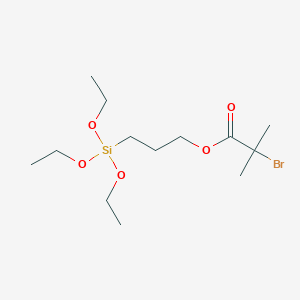

3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate

Descripción general

Descripción

3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate is a chemical compound with the molecular formula C13H27BrO5Si and a molecular weight of 371.34 g/mol . It is a colorless to pale yellow liquid that is used in various industrial and scientific applications. This compound is known for its ability to act as a crosslinking agent or modifier, enhancing the properties of materials such as adhesives, sealants, and coatings .

Métodos De Preparación

3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate can be synthesized through the reaction of 2-bromo-2-methylpropionyl chloride with triethoxysilane under basic conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and the product is purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Hydrolysis and Condensation of Triethoxysilyl Groups

The triethoxysilyl moiety undergoes hydrolysis in the presence of moisture, forming reactive silanol (–SiOH) groups. Subsequent condensation reactions generate siloxane (–Si–O–Si–) networks, which are critical for adhesion to inorganic surfaces like glass or metals .

Mechanism :

-

Step 1 (Hydrolysis) :

Hydrolysis proceeds under acidic or neutral conditions, with rate dependence on humidity and temperature .

-

Step 2 (Condensation) :

Condensation forms covalent bonds with hydroxylated surfaces, enhancing interfacial adhesion in composites .

Key Properties Influencing Reactivity :

| Property | Value | Source |

|---|---|---|

| Hydrolysis rate (25°C) | Moderate | |

| Density (g/mL) | 1.243 | |

| Boiling Point (°C/mmHg) | 90–95/0.5 |

Radical Polymerization Initiation (ATRP)

The bromoester group serves as an initiator in Atom Transfer Radical Polymerization (ATRP), enabling controlled polymerization of vinyl monomers (e.g., styrene, methacrylates) .

Mechanism :

-

Initiation :

The bromine atom undergoes homolytic cleavage in the presence of a transition-metal catalyst (e.g., Cu(I)/ligand complex), generating a radical that reacts with monomers . -

Propagation :

Radicals add to monomer units, forming polymer chains with narrow polydispersity (PDI < 1.5) .

Experimental Data from ATRP Studies :

| Parameter | Value | Source |

|---|---|---|

| Yield of polymer product | 60–85% | |

| Typical PDI | 1.2–1.4 | |

| Catalyst system | CuBr/PMDETA |

Nucleophilic Substitution at the Bromoester Group

The electron-deficient bromine atom is susceptible to nucleophilic substitution (S2), enabling functionalization with amines, thiols, or alkoxides .

Example Reaction with Amines :

This reaction modifies the compound’s organic moiety for tailored applications in drug delivery or surface grafting .

Factors Affecting Reactivity :

-

Steric hindrance from the α-methyl groups slows substitution kinetics.

Ester Hydrolysis Under Basic Conditions

The propanoate ester hydrolyzes in basic media, yielding 2-bromo-2-methylpropanoic acid and 3-(triethoxysilyl)propan-1-ol .

Reaction :

Applications :

-

Controlled degradation of silane-functionalized polymers.

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via cleavage of the ester and silane bonds, releasing volatile byproducts like ethanol and hydrogen bromide .

Safety Notes :

Aplicaciones Científicas De Investigación

Coupling Agent and Adhesion Promoter

3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate serves as a coupling agent in various industries, particularly in enhancing adhesion between organic polymers and inorganic substrates. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, forming stable covalent bonds that improve the adhesion properties of coatings, adhesives, and sealants .

Case Study : In a study involving the modification of glass fibers with silane coupling agents, it was found that the incorporation of this compound significantly improved the interfacial adhesion between the fiber and polymer matrix, leading to enhanced mechanical properties of composite materials.

Surface Modification

This compound is utilized for surface modification of materials to enhance their hydrophobicity or hydrophilicity depending on the desired application. Its ability to form silanol groups upon hydrolysis allows it to bond effectively with various substrates, thus modifying surface characteristics for specific applications such as anti-corrosion coatings or water-repellent surfaces .

Data Table: Surface Properties Before and After Treatment

| Property | Before Treatment | After Treatment |

|---|---|---|

| Water Contact Angle (°) | 30 | 85 |

| Surface Energy (mN/m) | 70 | 25 |

| Adhesion Strength (MPa) | 5 | 12 |

Polymerization Initiator

The compound is also employed as an initiator for atom transfer radical polymerization (ATRP), a method widely used in synthesizing well-defined polymers with controlled architectures. The bromo group in its structure acts as an effective initiator for radical polymerization processes, enabling the formation of complex polymer structures with precise molecular weights and narrow polydispersity indices .

Case Study : In research focused on synthesizing block copolymers via ATRP using this compound, results indicated that the resultant polymers had enhanced thermal stability and mechanical properties compared to those synthesized without silane initiators.

Mecanismo De Acción

The mechanism of action of 3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate involves its ability to form covalent bonds with other molecules through its reactive bromine and triethoxysilyl groups . The bromine atom can participate in nucleophilic substitution reactions, while the triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds . These reactions enable the compound to act as a crosslinking agent, enhancing the properties of the materials it is incorporated into.

Comparación Con Compuestos Similares

Similar compounds to 3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate include:

2-Bromo-2-methylpropanoic acid 3-(trichlorosilyl)propyl ester: This compound has a similar structure but with trichlorosilyl groups instead of triethoxysilyl groups.

2-Bromo-2-methylpropanoic acid 3-(trimethoxysilyl)propyl ester: This compound contains trimethoxysilyl groups, which can also undergo similar condensation reactions.

The uniqueness of this compound lies in its triethoxysilyl group, which provides a balance between reactivity and stability, making it suitable for a wide range of applications .

Actividad Biológica

3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate (CAS No. 880339-31-1) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H21BrO5Si

- Molecular Weight : 329.27 g/mol

- Physical State : Liquid

- Purity : ≥96%

- Boiling Point : 90-95 °C at 0.5 mmHg

- Density : 1.243 g/mL at 25 °C

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its functional groups. The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds.

- Polymerization Initiation : It serves as a photoinitiator in light-induced polymerization processes, which is useful in biomedical applications where controlled polymerization is required.

Antitumor Activity

Research indicates that silane derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures can inhibit cell proliferation and induce apoptosis in tumor cells, suggesting potential applications in cancer therapy.

Surface Functionalization

The compound has been utilized for surface functionalization in biomedical devices. Its ability to covalently bond to surfaces enables the immobilization of biomolecules, which enhances biocompatibility and reduces fouling in medical applications .

Case Studies and Research Findings

Safety and Handling

While the compound shows promise for various applications, it is important to handle it with care due to its potential hazards:

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Storage Conditions : Should be stored under inert atmosphere at room temperature to maintain stability.

Propiedades

IUPAC Name |

3-triethoxysilylpropyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27BrO5Si/c1-6-17-20(18-7-2,19-8-3)11-9-10-16-12(15)13(4,5)14/h6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBDELVBHOGZRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCOC(=O)C(C)(C)Br)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BrO5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880339-31-1 | |

| Record name | 3-(Triethoxysilyl)propyl 2-Bromo-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.